Compound Description: 5,3-AB-CHMFUPPYCA is a synthetic cannabinoid regioisomer of 3,5-AB-CHMFUPPYCA. It features a pyrazole core, similar to other synthetic cannabinoids in the PINACA, FUBINACA, and CHMINACA series. []
Relevance: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, sharing the same molecular formula but differing in the position of substituents on the pyrazole ring. This makes it structurally very similar to 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide, which also contains a pyrazole core and various substituted groups. []
Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid that was erroneously sold as AZ-037. It features a pyrazole core, indicative of a bioisosteric replacement common in synthetic cannabinoids. []
Relevance: This compound, like 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide, contains a central pyrazole ring structure. The presence of various substituted groups on the pyrazole core further highlights the structural similarities between these compounds. []
Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. []
Relevance: Structurally, this compound is closely related to 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. They share a core pyrazole ring structure with a 4-fluorophenyl substituent. The presence of additional substituents on the pyrazole core further reinforces their structural similarities. []
Compound Description: Acrizanib (LHA510) is a potent, small molecule VEGFR-2 inhibitor. It demonstrated efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure following topical ocular administration. [] The invention specifically describes metabolites of Acrizanib. [, ]
Relevance: Both Acrizanib and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide belong to the pyrazole-carboxamide class of compounds. This shared core structure, characterized by a pyrazole ring linked to a carboxamide group, establishes a fundamental structural relationship between them. [, , ]
Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist. It was developed to treat obesity by reducing body weight and food intake via a CB1R-mediated mechanism. []
Relevance: Both MK-5596 and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide are structurally related through their shared pyrazole-3-carboxamide moiety. This common structural feature suggests potential similarities in their binding interactions with biological targets. []
Compound Description: SR141716A (Rimonabant) is a well-known cannabinoid CB1 receptor antagonist. [, , ] Research highlights its potential in weight reduction but also notes adverse psychiatric effects. [] Structure-activity relationship studies have focused on bioisosteric replacements, particularly of the pyrazole 5-aryl moiety. [] A key aspect is its interaction with LYS 3.28(192) for inverse agonism at the CB1 receptor. []
Relevance: Rimonabant serves as a crucial structural starting point for many pyrazole-based CB1 antagonists, including 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. Both compounds share the core 1,5-diarylpyrazole-3-carboxamide structure, differing primarily in the substituents on the aromatic rings and the nature of the amide substituent. [, , , , , , ]
Compound Description: This compound represents a potential peripheral cannabinoid-1 receptor inverse agonist. It is part of a research effort to develop safer and more effective weight-loss drugs, particularly targeting the peripheral CB1 receptor to avoid the central side effects of earlier drugs like Rimonabant. []
Relevance: This compound shares significant structural similarities with 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. Both compounds feature a central pyrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 3-position with a piperidine-1-carboxamide group. Additionally, both incorporate a trifluoromethyl group within their structure. []
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. The compound antagonizes CP 55,940 effects in vitro and demonstrates various pharmacological effects in vivo, including reduced ethanol consumption and food intake. []
Relevance: SR147778 shares a very similar core structure with 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. Both compounds are based on a 1-(2,4-dichlorophenyl)-4-alkyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide scaffold. The primary difference lies in the substituent at the 5-position of the pyrazole ring (bromophenyl in SR147778 vs. 4-fluorophenyl in the target compound). []
Compound Description: [18F] NIDA-42033 is a potential PET radiotracer designed for studying CB1 cannabinoid receptors in the animal brain. It demonstrates the feasibility of nucleophilic displacement of bromide with [18F]fluoride in the 4-bromopyrazole ring. []
Relevance: This compound shares the core 1-aryl-5-aryl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide structure with 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. The presence of halogenated aryl substituents and a piperidine-1-carboxamide group at the 3-position of the pyrazole ring further emphasizes their structural similarities. []
Compound Description: This derivative was part of an effort to develop improved radioligands for imaging brain CB1 receptors with PET. It was designed based on the structure of Rimonabant (SR141716A) with the goal of enhancing metabolic resistance and reducing lipophilicity. []
Relevance: This compound and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide both belong to the class of 1,5-diarylpyrazole-3-carboxamides. The presence of various substituents on the aromatic rings and the variation in the amide portion of the molecule highlight the diversity within this class while maintaining a core structural similarity. []
Compound Description: This compound emerged as a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese mice. It was developed through extensive synthetic efforts involving bioisosteric replacements on the C-4 alkyl chain of the pyrazole ring, leading to improved CB1R activity and a desired tPSA value indicative of low BBB permeability. []
Relevance: This compound shares a similar scaffold with 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. Both possess a central pyrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 3-position with a piperidine-1-carboxamide moiety. []
Compound Description: This compound, a 4-arylimidazole-5-carboxylate derivative, exhibited potent antagonist activity against the rabbit aorta AT1 receptor (IC50 0.55 nM). It effectively inhibited the pressor response to AII in conscious normotensive rats. []
Relevance: While structurally distinct, this compound and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide were both explored in the context of developing angiotensin II antagonists. The research aimed to identify new chemical entities with improved potency and duration of action against hypertension. []
Compound Description: This series of compounds, bearing aryl, alkyl, or aralkyl substituents at N1, were investigated for their angiotensin II antagonist activity. Among them, the most potent derivatives in vitro had n-butyl at C3 and exhibited nanomolar IC50 values against the AT1 receptor. Several of these compounds also demonstrated potent and long-lasting oral activity in reducing the AII pressor response in rats. []
Relevance: This series of compounds, like 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide, highlights the exploration of pyrazole-containing compounds as potential therapeutic agents, particularly focusing on their ability to modulate important physiological processes like blood pressure regulation. []
Compound Description: This compound showed the strongest inhibitory activity against the root growth of P. alopecuroides (IC50 = 1.90 mg L(-1)), making it a promising lead for herbicide development. []
Relevance: This compound and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide belong to the pyrazolylpyrimidine class of compounds. Both contain a pyrazole ring directly attached to a pyrimidine ring. The presence of a trifluoromethyl group on the pyrazole ring in both compounds further highlights their structural similarity. []
Compound Description: This compound demonstrated the highest inhibition of chlorophyll level in seedlings of P. alopecuroides (IC50 = 3.14 mg L(-1)) among the tested pyrazolylpyrimidine derivatives. []
Relevance: This compound and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide both belong to the pyrazolylpyrimidine class of compounds. They both feature a pyrazole ring directly attached to a pyrimidine ring. Furthermore, both compounds contain a trifluoromethyl group on the pyrazole ring, further highlighting their structural similarity. []
Compound Description: Compound 8 is a 6-CF3 dihydrothiazine derivative developed as a BACE1 inhibitor. It showed robust Aβ reduction in dogs without causing QTc prolongation. []
Relevance: Compound 8 and 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide share the presence of a trifluoromethyl group and a fluorine-substituted aromatic ring. While their core structures differ, the shared presence of these specific functional groups suggests a potential for overlapping physicochemical properties and potential for similar pharmacological activities. []
Compound Description: Compound 15 is a further optimized version of compound 8, exhibiting an excellent balance of BACE1 inhibitory potency, hERG inhibition, P-gp efflux, and metabolic stability. Despite promising preclinical data, it showed hepatotoxicity in a two-week dog study, halting further development. []
Relevance: Similar to compound 8, compound 15 shares the presence of a trifluoromethyl group and a fluorine-substituted aromatic ring with 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide. Despite differences in their core structures, the shared functional groups might contribute to similar physicochemical properties. []
Overview
3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties. The compound's structure features multiple functional groups, including a fluorophenyl moiety and a trifluoromethyl-substituted pyrimidine, which contribute to its unique chemical behavior.
Source and Classification
This compound can be classified as a pyrazole carboxamide. It is synthesized through various organic reactions involving piperidine and pyrimidine derivatives. The synthesis and characterization of similar compounds have been documented in several studies, highlighting their relevance in pharmaceutical research due to their biological activities and potential therapeutic applications.
Synthesis Analysis
Methods
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common method includes:
Formation of the Pyrazole Core: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.
Pyrimidine Attachment: The trifluoromethyl-pyrimidine moiety is introduced via nucleophilic substitution or coupling reactions.
Final Coupling: The final compound is obtained through acylation or amidation reactions, where the carboxamide group is formed by reacting the pyrazole with piperidine derivatives.
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
Molecular Structure Analysis
Structure
The molecular formula of 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is C18H19F4N5O. The structure features:
A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
A trifluoromethyl group attached to a pyrimidine ring, enhancing lipophilicity and biological activity.
A piperidine ring, which contributes to the compound's pharmacological properties.
Data
The molecular weight of the compound is approximately 396.37 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural elucidation and confirmation of the synthesized product.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amides and heterocycles:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids.
Reduction: The presence of functional groups allows for reduction reactions, potentially converting the carbonyl functionalities into alcohols.
Substitution Reactions: The fluorinated aromatic rings may undergo electrophilic substitution reactions, introducing additional substituents.
Technical Details
Reactions should be conducted under controlled conditions to prevent side reactions. For example, protecting groups may be used during synthesis to ensure selectivity in multi-step processes.
Mechanism of Action
The mechanism of action for compounds like 3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide typically involves interaction with specific biological targets, such as enzymes or receptors.
Process
Binding Affinity: The compound may exhibit high binding affinity to certain receptors due to its structural features.
Modulation of Biological Pathways: By interacting with these targets, the compound can modulate various signaling pathways that affect cellular processes such as proliferation or apoptosis.
Data from in vitro studies often reveal IC50 values indicating potency against specific cell lines or biological targets.
Physical and Chemical Properties Analysis
Physical Properties
The compound exhibits characteristics typical of organic solids:
Appearance: Typically appears as a white to off-white crystalline solid.
Melting Point: Reported melting points range around 150–160 °C depending on purity.
Chemical Properties
Key chemical properties include:
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in water.
Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Applications
3-(4-fluorophenyl)-1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide holds significant potential in scientific research:
Pharmaceutical Development: Investigated for its potential use as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
Biochemical Research: Utilized in studies exploring enzyme inhibition or receptor modulation, contributing to drug discovery efforts.
Continued research may uncover additional therapeutic applications, particularly in areas requiring novel pharmacological interventions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.